molecular formula C10H12N2O B2522671 7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one CAS No. 467225-63-4

7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one

Cat. No.: B2522671
CAS No.: 467225-63-4
M. Wt: 176.219
InChI Key: IKLDTAXTEONBQY-UHFFFAOYSA-N
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Description

7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one is an organic compound belonging to the class of quinazolines. Quinazolines are characterized by a fused ring system consisting of a benzene ring and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3-dimethylcyclohexanone with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 7,7-Dimethyl-5,6,7,8-tetrahydroquinazolin-5-one is unique due to its specific substitution pattern and the resulting chemical properties.

Properties

IUPAC Name

7,7-dimethyl-6,8-dihydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2)3-8-7(9(13)4-10)5-11-6-12-8/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLDTAXTEONBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NC=NC=C2C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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